molecular formula C16H18N2 B114170 2,3-Diphenylpiperazine CAS No. 143699-24-5

2,3-Diphenylpiperazine

Cat. No.: B114170
CAS No.: 143699-24-5
M. Wt: 238.33 g/mol
InChI Key: NXYCTQXWYWRZDE-UHFFFAOYSA-N
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Description

2,3-Diphenylpiperazine is a heterocyclic organic compound characterized by a piperazine ring substituted with phenyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound often involves the resolution of racemic mixtures using chiral resolving agents such as camphorsulfonic acid. This method allows for the enrichment of enantiomeric purity, which is crucial for applications requiring specific stereochemistry .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring, often using alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

2,3-Diphenylpiperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,4-Diphenylpiperazine
  • 1-Benzhydryl-4-benzylpiperazine
  • 1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine

Comparison: 2,3-Diphenylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to 1,4-Diphenylpiperazine, which has phenyl groups at the 1 and 4 positions, this compound exhibits different reactivity and binding characteristics. The presence of phenyl groups at the 2 and 3 positions can influence the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

IUPAC Name

2,3-diphenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYCTQXWYWRZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280105
Record name 2,3-diphenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143699-24-5
Record name 2,3-diphenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What synthetic routes are available for the production of 2,3-diphenylpiperazine?

A: this compound can be synthesized through the intramolecular reductive coupling of diimines using a Zinc/Titanium(IV) isopropoxide dichloride (Zn/Ti(O(i)Pr)2Cl2) catalyst system. [] This method generally yields a racemic mixture of the trans-diastereomer with high diastereoselectivity (dl/meso ratio >99%:<1%). []

Q2: Can enantiomerically pure this compound be obtained?

A: Yes, resolution of racemic (±)-trans-2,3-diphenylpiperazine can be achieved. Partial resolution is possible with L-(+)-tartaric acid, and further enrichment to >99% enantiomeric excess (ee) can be achieved by forming hydrogen-bonded salt aggregates with oxalic acid. [, ] An alternate method utilizes (1S)-(+)-10-camphorsulfonic acid for efficient resolution of the racemic mixture. []

Q3: What are the potential applications of enantiomerically pure this compound?

A: Enantiopure this compound derivatives can be utilized as chiral building blocks for the synthesis of more complex molecules. For example, they can be converted to chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. [] These DABCO derivatives have potential applications in asymmetric catalysis.

Q4: Are there any known reactions of this compound derivatives?

A: Yes, 2,3-diphenyl-5,6-dihydropyrazine, a precursor to this compound, is known to react with hydrogen cyanide to form 2,3-dicyano-2,3-diphenylpiperazine. [] Additionally, this compound derivatives exhibit cis-trans isomerization upon exposure to light. []

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